Pelitinib

Overview

Description

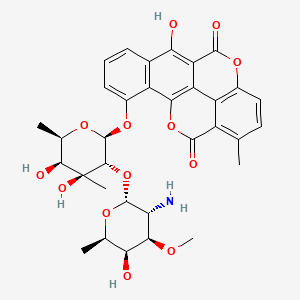

Pelitinib, also known as EKB-569, is a potent, low molecular weight, selective, and irreversible inhibitor of the epidermal growth factor receptor (EGFR) that is being developed as an anticancer agent .

Molecular Structure Analysis

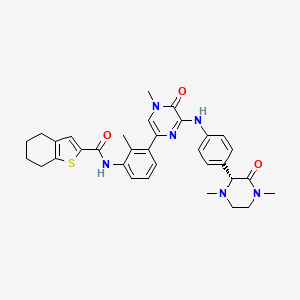

Pelitinib has the molecular formula C24H23ClFN5O2 . It is a small molecule with an average molecular weight of 467.93 .

Chemical Reactions Analysis

Pelitinib has been found to interact with various proteins. For instance, it has been shown to interact with PRDX4, a protein involved in cellular responses to oxidative stress . Pelitinib can induce the degradation of PRDX4 .

Physical And Chemical Properties Analysis

Pelitinib is a small molecule with the chemical formula C24H23ClFN5O2 . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Targeting Cancer Stem-like Cells in Lung Cancer

Pelitinib has been shown to target the up-regulation of efflux transporters ABCB1 and ABCG2 induced by hyperthermia, which is a novel approach to eradicating cancer stem-like cells responsible for cancer recurrence. This study indicates that Pelitinib, in combination with conventional anticancer drugs, could specifically target cancer cells with up-regulated ABCB1/ABCG2 after hyperthermia, offering a new way to combat lung cancer (K. To et al., 2015).

Radiosensitization in Squamous Cell Carcinoma

Another study explored Pelitinib's potential as a radiosensitizer in squamous cell carcinoma (SCC). It was found that Pelitinib enhances the cell-killing potential of low-LET γ-radiation through the suppression of NFκB-dependent cell survival signaling. This research suggests that Pelitinib can selectively target IR-induced NFκB, enhancing the therapeutic efficacy of radiation therapy in treating SCC (N. Aravindan et al., 2011).

Pharmacokinetic Interactions

The pharmacokinetic profiles of Pelitinib, alongside other irreversible tyrosine kinase inhibitors (TKIs) like neratinib, have been studied in the presence of apigenin, a compound known for its anti-proliferative and carcinogenic effects. This research provides insights into potential drug interactions that could affect the therapeutic efficacy of Pelitinib in cancer treatment, highlighting the importance of understanding drug-drug interactions in clinical settings (H. Maher et al., 2017).

Overcoming Drug Resistance in Breast Cancer

Research into the efficacy of Pelitinib in overcoming resistance against first and second-generation ErbB inhibitors in breast cancer has shown promising results. By targeting the PI3K/AKT/mTOR pathway, Pelitinib, in combination with other PI3K/AKT/mTOR blockers, can override resistance to classical and second-generation irreversible ErbB inhibitors, suggesting a potential strategy for managing drug-resistant breast cancer cases (C. Brünner-Kubath et al., 2011).

Synthesis and Chemical Properties

The synthesis of Pelitinib from 2-amino-5-nitrophenol through a series of chemical reactions has been documented, providing valuable information on the chemical properties and synthesis pathway of this antitumor agent. This knowledge is crucial for further modifications and understanding of Pelitinib's mechanism of action at the molecular level (Liu Wenjie, 2013).

Mechanism of Action

Target of Action

Pelitinib, also known as EKB-569, is a potent, low molecular weight, selective, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .

Mode of Action

Pelitinib binds irreversibly to EGFR, inhibiting its tyrosine kinase activity . This inhibition prevents the autophosphorylation of the receptor, blocking the downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

Pelitinib affects several biochemical pathways. It inhibits the migration and invasion of cancer cells by inducing the degradation of Twist1, an epithelial-mesenchymal transition-transcription factor (EMT-TF), through the inhibition of Mitogen-Activated Protein Kinases (MAPKs) and Akt signaling pathways . These pathways are critical for cell survival, proliferation, and differentiation .

Result of Action

Pelitinib has been shown to significantly inhibit wound closure in various cancer cell lines, including Huh7, Hep3B, and SNU449 . It also inhibits multicellular cancer spheroid invasion and metalloprotease activities in Huh7 cells . Furthermore, Pelitinib treatment regulates the expression of target genes associated with EMT, as demonstrated by the upregulation of E-cadherin and downregulation of N-cadherin .

Safety and Hazards

properties

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUNYSQLFKLYNI-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pelitinib | |

CAS RN |

257933-82-7 | |

| Record name | Pelitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=257933-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257933827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05524 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pelitinib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PELITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5DWL380Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Pelitinib?

A1: Pelitinib is an irreversible tyrosine kinase inhibitor (TKI) that primarily targets the epidermal growth factor receptor (EGFR) [, , , , , ].

Q2: How does Pelitinib interact with EGFR?

A2: Pelitinib irreversibly binds to EGFR, inhibiting its tyrosine kinase activity. This prevents downstream signaling cascades involved in cell proliferation, survival, and metastasis [, , , ].

Q3: What are the downstream effects of Pelitinib's inhibition of EGFR?

A3: Pelitinib inhibits EGFR-mediated activation of signaling pathways, including NF-κB, PI3K/AKT, and MAPK, leading to decreased cell viability, increased apoptosis, and reduced tumor growth [, , , , ].

Q4: What is the molecular formula and weight of Pelitinib?

A4: While the provided research abstracts do not explicitly state the molecular formula and weight of Pelitinib, they mention its chemical name as N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide []. Based on this, the molecular formula is C14H12ClN3O2, and the molecular weight is 289.72 g/mol.

Q5: Is there any spectroscopic data available for Pelitinib?

A5: Yes, a spectrofluorimetric method has been developed for the determination of Pelitinib. The method is based on measuring the native fluorescence intensity of Pelitinib at an excitation wavelength of 270 nm in aqueous borate buffer solutions (pH 10.5). The fluorescence intensity recorded at 465 nm is directly proportional to the concentration of Pelitinib [].

Q6: What is known about the stability of Pelitinib under various conditions?

A6: Research indicates that Pelitinib is susceptible to degradation under various forced-degradation conditions, including acidic, basic, oxidative, wet heat, and photolytic conditions. The kinetics of base-induced and oxidative degradation have been investigated, and the pseudo-first-order rate constants and half-lives were estimated at different temperatures [].

Q7: Does Pelitinib exhibit any catalytic properties?

A7: Pelitinib is not reported to possess catalytic properties. Its primary mechanism of action involves competitive and irreversible binding to the ATP-binding site of EGFR, blocking its kinase activity rather than catalyzing a chemical reaction.

Q8: Have computational methods been used to study Pelitinib?

A8: Yes, Pelitinib was identified as a potential allosteric inhibitor of the SARS-CoV-2 main protease (Mpro) through a large-scale x-ray crystallographic screen of repurposed drug libraries. This study used computational methods to analyze the binding interactions of Pelitinib with Mpro and understand its potential as an antiviral agent [, ].

Q9: Are there specific SHE considerations for working with Pelitinib?

A9: As with all potent pharmaceutical compounds, appropriate safety measures and handling procedures should be followed when working with Pelitinib in a laboratory or clinical setting. It's crucial to consult relevant safety data sheets and adhere to established guidelines for handling hazardous materials.

Q10: What are the pharmacokinetic properties of Pelitinib?

A10: A study compared the pharmacokinetic profiles of Pelitinib and Neratinib with apigenin in rat plasma using UPLC-MS/MS. This suggests that research is ongoing to understand the absorption, distribution, metabolism, and excretion of Pelitinib [].

Q11: How does the pharmacokinetic profile of Pelitinib relate to its pharmacodynamic effects?

A11: While the research provided doesn't establish a direct relationship between the PK/PD of Pelitinib, it's known that the efficacy of EGFR inhibitors is influenced by their pharmacokinetic properties, including their ability to reach and maintain sufficient concentrations at the tumor site.

Q12: What is the efficacy of Pelitinib in cell-based assays?

A12: Pelitinib has demonstrated potent in vitro activity against various cancer cell lines, including those derived from squamous cell carcinoma, breast cancer, lung cancer, and melanoma. It inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion [, , , , , ].

Q13: Has Pelitinib been tested in animal models of cancer?

A13: Yes, Pelitinib has shown promising antitumor activity in preclinical animal models. For example, it reduced tumor growth in a murine xenograft model of gastric cancer []. It also attenuated tumor colonization in a spleen-liver metastasis model of melanoma [].

Q14: Have there been clinical trials evaluating Pelitinib in cancer patients?

A14: While the provided research abstracts mention that Pelitinib was in clinical trials, they don't detail specific results. Further investigation into publicly available clinical trial databases is needed to understand the clinical efficacy and safety profile of Pelitinib.

Q15: What are the known mechanisms of resistance to Pelitinib?

A15: While specific resistance mechanisms to Pelitinib are not extensively discussed in the provided research, it is known that resistance to EGFR inhibitors can arise from various factors, including secondary mutations in EGFR, activation of bypass signaling pathways (e.g., PI3K/AKT, MET), and upregulation of drug efflux pumps [, , ].

Q16: What preclinical studies have been conducted to assess the safety profile of Pelitinib?

A16: Although specific details are not provided in the abstracts, it's standard practice during drug development to conduct comprehensive preclinical toxicology studies to evaluate the safety profile of a compound. These studies typically involve evaluating the compound's effects on various organ systems in animal models.

Q17: What drug delivery approaches could be explored to enhance the therapeutic index of Pelitinib?

A17: While the provided research doesn't explore specific drug delivery strategies for Pelitinib, researchers are actively investigating various approaches to improve the delivery and targeting of kinase inhibitors, such as nanoparticle formulations, antibody-drug conjugates, and prodrugs.

Q18: Have any biomarkers been identified that can predict response to Pelitinib or monitor treatment response?

A18: Research suggests that LEPRE1, a biomarker, might be linked to Pelitinib's effectiveness. It seems LEPRE1 influences how well Pelitinib works by affecting the activity of the ABCG2 protein, which can pump drugs out of cells, potentially leading to drug resistance []. Additionally, RNF43 and PWWP2B have been suggested as potential biomarkers for predicting the response of gastric cancer patients to Pelitinib [].

Q19: What analytical techniques have been employed to characterize and quantify Pelitinib?

A19: Various analytical techniques have been utilized to study Pelitinib, including:

- Spectrofluorimetry: This method, based on Pelitinib's native fluorescence, has been used for its determination and stability studies [].

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is valuable for quantifying Pelitinib in biological samples, such as plasma [].

- X-ray crystallography: This method has been used to determine the crystal structure of Pelitinib bound to its target proteins, providing insights into its binding mode and mechanism of action [, ].

- Label-free chemoproteomics: This approach has been used to identify the target proteins of Pelitinib, leading to the discovery of PRDX4 degradation [].

Q20: What is the environmental impact of Pelitinib?

A20: Specific information on the ecotoxicological effects and degradation pathways of Pelitinib is not available in the provided research. Further studies are needed to assess its potential impact on the environment.

Q21: What is the validation status of the analytical methods used to characterize Pelitinib?

A21: The spectrofluorimetric method for Pelitinib determination has been validated according to the International Conference on Harmonisation (ICH) guidelines []. Validation parameters typically assessed include accuracy, precision, linearity, range, limit of detection, limit of quantification, specificity, and robustness.

Q22: Does Pelitinib elicit any immunological responses?

A22: Specific information regarding Pelitinib's immunogenicity is not found in the provided research. Generally, the immunogenicity of small molecule drugs like Pelitinib is considered low.

Q23: Does Pelitinib interact with drug transporters?

A23: Pelitinib has been shown to interact with the ABCG2 multidrug transporter, which could have implications for drug resistance [, ]. This interaction highlights the importance of considering drug transporter interactions during drug development.

Q24: Does Pelitinib induce or inhibit drug-metabolizing enzymes?

A24: The provided research doesn't mention any specific interactions between Pelitinib and drug-metabolizing enzymes. Further research is needed to explore the potential for such interactions, which can impact Pelitinib's metabolism and clearance, as well as its potential for drug-drug interactions.

Q25: What is known about the biocompatibility and biodegradability of Pelitinib?

A25: The research provided does not offer specific data on the biocompatibility and biodegradability of Pelitinib.

Q26: What are some alternatives to Pelitinib?

A26: Several other EGFR tyrosine kinase inhibitors are currently used clinically or are under investigation, including:

Q27: Are there specific considerations for recycling or disposal of Pelitinib?

A27: Specific guidelines for recycling and waste management of Pelitinib are not discussed in the research. It's important to consult local regulations and guidelines for handling and disposal of pharmaceutical waste.

Q28: What resources are available for researchers studying Pelitinib?

A28: Several resources are available to support research on Pelitinib, including:

- Public databases: Resources like PubMed, ClinicalTrials.gov, and the Genomics of Drug Sensitivity in Cancer (GDSC) database provide valuable information on preclinical studies, clinical trials, and drug sensitivity data [].

Q29: What are some of the cross-disciplinary applications and synergies related to Pelitinib research?

A29: Pelitinib research exemplifies the collaborative nature of modern drug discovery and development, involving expertise from various disciplines:

- Medicinal chemistry: Plays a crucial role in designing, synthesizing, and optimizing the structure of Pelitinib to enhance its potency, selectivity, and pharmacokinetic properties [].

- Molecular biology: Provides tools and techniques to study the expression and function of EGFR and downstream signaling pathways, aiding in the understanding of Pelitinib's effects on cancer cells [, , , , ].

- Computational chemistry and bioinformatics: Offer valuable tools for drug discovery, enabling the screening of large compound libraries, predicting drug-target interactions, and analyzing large datasets to identify potential biomarkers and resistance mechanisms [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

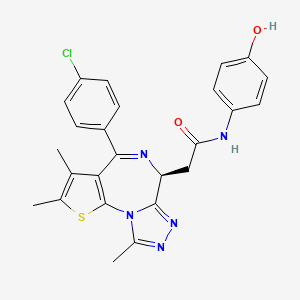

![6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1684432.png)

![6-(2,6-Dichlorophenyl)-2-[(4-Fluoro-3-Methylphenyl)amino]-8-Methylpyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B1684433.png)

![4-(4-Methyl-piperazin-1-yl)-N-[5-(2-thiophen-2-yl-acetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-benzamide](/img/structure/B1684434.png)

![(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B1684447.png)